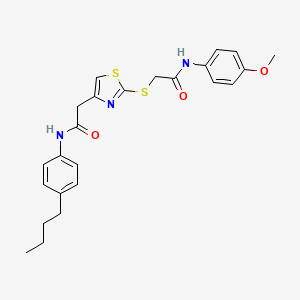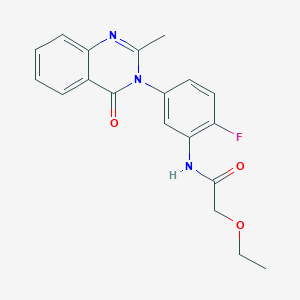
2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential as anticancer, antimalarial, antidiabetic, and antiviral agents . The structure of the compound suggests it may have biological activity, possibly as a kinase inhibitor, given the relevance of similar structures in the synthesis of selective EGFR kinase inhibitors .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials and intermediates. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, was achieved through a new route involving the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a high purity product . Similarly, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Additionally, DFT calculations can be used to predict vibrational wavenumbers and compare them with experimental values, as seen in the study of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . These techniques could be employed to analyze the molecular structure of "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including intermolecular charge transfer, as indicated by the presence of charge in electron density in σ* and π* antibonding orbitals . The synthesis of related compounds often involves reactions such as Sonogashira cross-coupling, which was used to synthesize N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . These reactions could be relevant to the chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of functional groups like ethoxy, fluoro, and acetamide in the compound suggests potential solubility in organic solvents and possible interactions with biological targets. The nonlinear optical properties and molecular electrostatic potential maps of similar compounds have been studied, revealing insights into their reactivity and potential biological activity . These properties would be important to analyze for "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".
科学的研究の応用
Chemical Synthesis and Reactions A foundational aspect of research on compounds similar to 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide involves their synthesis and the exploration of their chemical properties. For instance, the reaction of 2-acetaminobenzamide with triethyloxonium fluoroborate leads to the formation of 2-methyl-3, 4-dihydro-4-quinazolinone. This type of reaction demonstrates the potential for generating quinazoline and 4H-3,1-benzoxazin-4-one derivatives, highlighting the compound's relevance in synthetic organic chemistry (Kato, Takada, & Ueda, 1976).
Pharmacological Applications The pharmacological potential of quinazolinone derivatives is a significant area of interest. Research has shown that certain quinazolinone-based derivatives exhibit potent cytotoxic activity against various human cancer cell lines, such as cervical, lung adenocarcinoma, and triple negative breast cancer cells. These findings suggest the potential of such compounds in cancer therapy, particularly as inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their role in anti-cancer agent development (Riadi et al., 2021).
Biological Activities and Mechanisms Another dimension of research focuses on understanding the biological activities and mechanisms of action of quinazolinone derivatives. This includes investigating their analgesic and anti-inflammatory activities, as evidenced by the synthesis and evaluation of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides. Such studies contribute to the broader understanding of how these compounds interact with biological systems and their potential therapeutic benefits (Alagarsamy et al., 2015).
特性
IUPAC Name |
2-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGAUUHNHGDZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
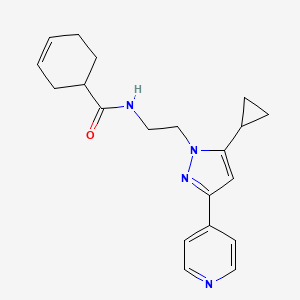
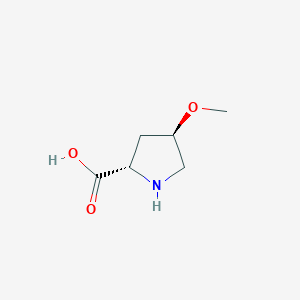
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)
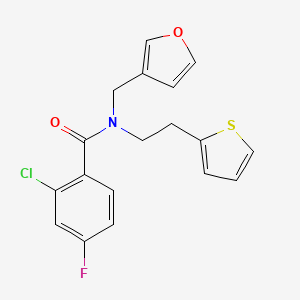

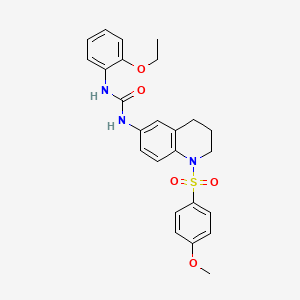
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)
